tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9695151
InChI: InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-6-8-16(9-7-15)22(18,19)11-5-4-10(14)21-11/h4-5H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Molecular Formula: C13H19BrN2O4S2
Molecular Weight: 411.3 g/mol

tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC9695151

Molecular Formula: C13H19BrN2O4S2

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate -

Specification

Molecular Formula C13H19BrN2O4S2
Molecular Weight 411.3 g/mol
IUPAC Name tert-butyl 4-(5-bromothiophen-2-yl)sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-6-8-16(9-7-15)22(18,19)11-5-4-10(14)21-11/h4-5H,6-9H2,1-3H3
Standard InChI Key LRKPSXLQCNEMRL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core substituted at the 4-position with a sulfonyl group attached to a 5-bromothiophen-2-yl ring. The tert-butyloxycarbonyl (Boc) group at the 1-position of the piperazine ring enhances solubility in organic solvents and stabilizes the amine during synthetic sequences . Key structural distinctions from analogs include the absence of methyl substituents on the piperazine ring (compared to CAS 1261234-91-6) and the bromothiophene moiety, which differentiates it from fluorophenyl or trifluoromethoxyphenyl variants .

Physicochemical Parameters

The compound’s exact mass is 410.00 g/mol, with a polar surface area (PSA) of 103.54 Ų and a calculated LogP of 4.10 . These properties suggest moderate lipophilicity and permeability, aligning with its role as an intermediate in drug discovery. Comparative data for structurally related compounds are summarized in Table 1.

Table 1: Comparative Physicochemical Properties of Sulfonyl Piperazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)LogPPSA (Ų)
tert-Butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate C13H19BrN2O4S2\text{C}_{13}\text{H}_{19}\text{BrN}_2\text{O}_4\text{S}_2411.34.10103.54
4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester C14H21BrN2O4S2\text{C}_{14}\text{H}_{21}\text{BrN}_2\text{O}_4\text{S}_2425.364.10103.54
tert-Butyl 4-[(5-bromo-2-fluorophenyl)sulfonyl]piperazine-1-carboxylate C13H17BrFN2O4S\text{C}_{13}\text{H}_{17}\text{BrFN}_2\text{O}_4\text{S}423.33.9898.21

The bromothiophene moiety contributes to the compound’s electron-deficient character, facilitating nucleophilic aromatic substitution reactions .

Synthetic Routes and Optimization

Key Synthetic Pathways

The synthesis typically begins with the sulfonation of 5-bromo-2-thiophenecarboxylic acid, followed by coupling with Boc-protected piperazine. A representative route involves:

  • Sulfonation: Reaction of 5-bromothiophene-2-sulfonyl chloride with piperazine in the presence of a base (e.g., triethylamine) to yield the sulfonamide intermediate .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions to protect the secondary amine .

Critical Reaction Conditions:

  • Temperature: 0–25°C for sulfonation to minimize side reactions.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility .

  • Yield: Reported yields range from 65% to 78% after column chromatography .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1 \text{H} NMR (DMSO-d6): Key signals include δ 1.38 (s, 9H, Boc CH3), δ 3.40–3.60 (m, 8H, piperazine-H), and δ 7.45 (d, 1H, thiophene-H) .

  • 13C^{13} \text{C} NMR: Peaks at δ 155.2 (Boc carbonyl), δ 140.1 (thiophene C-Br), and δ 28.3 (Boc CH3) .

Mass Spectrometry:

  • ESI-MS: [M+H]+^+ at m/z 412.1, consistent with the molecular formula .

Spectroscopic and Chromatographic Profiling

High-Performance Liquid Chromatography (HPLC)

Typical HPLC conditions for purity assessment include:

  • Column: C18 reverse-phase (150 × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid).

  • Retention Time: ~8.2 minutes .

Regulatory and Industrial Considerations

Harmonized System (HS) Codes

Classified under HS Code 2934.99.9090 as “other heterocyclic compounds,” the compound is subject to a 6.5% Most Favored Nation (MFN) tariff and 17% VAT in certain jurisdictions .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s sulfonamide and Boc-protected amine functionalities make it a versatile precursor in kinase inhibitor and GPCR modulator synthesis . For example, analogs of this compound have been used in the development of AMP-activated protein kinase (AMPK) activators like PF-06409577 , though direct biological data for this specific derivative remain limited.

Structure-Activity Relationship (SAR) Studies

Comparative studies with fluorophenyl and trifluoromethoxyphenyl analogs reveal that the bromothiophene moiety enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further diversification.

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